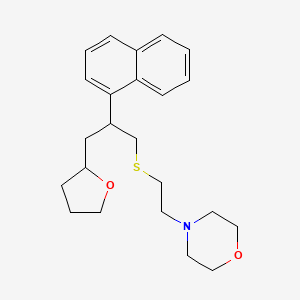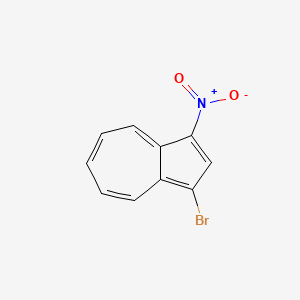
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a pyran ring. The compound is notable for its unique structure, which combines the properties of both pyrrolidine and pyran, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable pyran derivative. One common method involves the use of 3,4-dihydro-2H-pyran as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Shares the pyran ring structure but lacks the pyrrolidine component.
Pyrrolidine: Contains the pyrrolidine ring but does not have the pyran structure.
Tetrahydropyran: Another related compound with a similar ring structure.
Uniqueness: 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine is unique due to its combined pyrrolidine and pyran rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
40302-17-8 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(6,6-dimethyl-2,5-dihydropyran-4-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO/c1-11(2)9-10(5-8-13-11)12-6-3-4-7-12/h5H,3-4,6-9H2,1-2H3 |
InChI Key |
AJELOPCXSUMDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CCO1)N2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


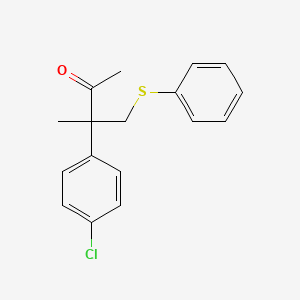
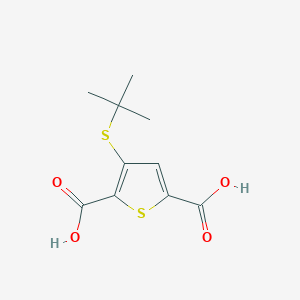
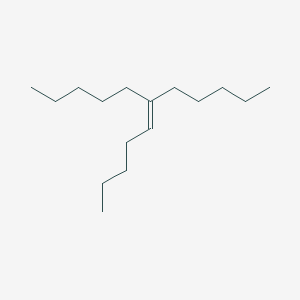
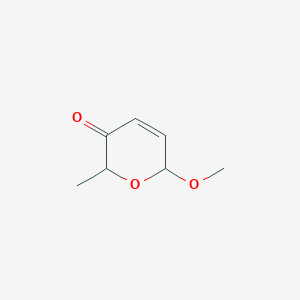

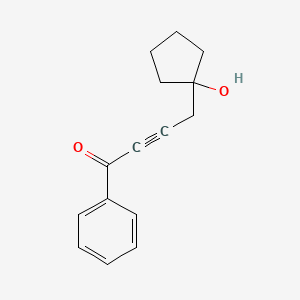
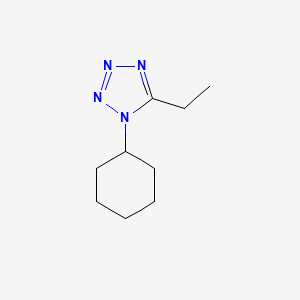


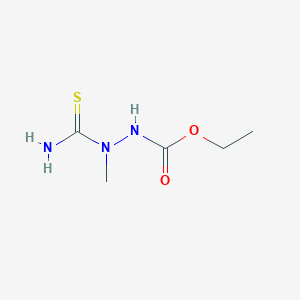

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
